![molecular formula C12H11NO4 B2779385 Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 65112-88-1](/img/structure/B2779385.png)
Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 . It is used for proteomics research .
Physical And Chemical Properties Analysis
Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a solid at room temperature . It has a predicted melting point of 168.46°C, a predicted boiling point of approximately 416.3°C at 760 mmHg, a predicted density of approximately 1.3 g/cm³, and a predicted refractive index of n20D 1.56 . Its pKa value is predicted to be 8.87 .Scientific Research Applications
Lanthanide-Oxo Clusters
In recent years, lanthanide-oxo clusters have gained attention due to their catalytic properties. Ethyl 2-oxo-2-(2-oxoindolin-3-yl)acetate derivatives can serve as ligands in these clusters, enabling efficient catalysis in various reactions. These clusters find applications in organic transformations, oxidation reactions, and asymmetric synthesis .
Mechanism of Action
Target of Action
It is known that compounds with the 2-oxoindoline scaffold, such as this one, have shown notable cytotoxicity toward human cancer cell lines . They have been found to activate procaspase-3, a key enzyme regulating apoptosis responses .
Mode of Action
It is suggested that the compound may interact with its targets, leading to the activation of procaspase-3 . This activation could induce apoptosis, a form of programmed cell death, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound is likely to affect the apoptotic pathways, given its potential role in activating procaspase-3 . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machinery . The activation of these pathways can lead to the death of cancer cells .
Result of Action
The compound has shown notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . It has been found to induce late cellular apoptosis and accumulate cells in the S phase . These results suggest that the compound could potentially serve as a template for the design and development of novel anticancer agents .
properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCSFRJKPEYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate |
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